
24, 25-Dihydroxy VD2
Overview
Description
24,25-Dihydroxy vitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound is a synthetic analog of vitamin D and plays a role in the regulation of calcium and phosphate metabolism in the body. It is formed through the hydroxylation of vitamin D2 at the 24th and 25th positions, resulting in a compound that is structurally similar to other hydroxylated forms of vitamin D, such as 1,25-dihydroxy vitamin D3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy vitamin D2 typically involves the hydroxylation of vitamin D2. This process can be achieved through various chemical reactions, including the use of specific hydroxylating agents and catalysts. One common method involves the use of high-performance liquid chromatography (HPLC) to separate and purify the hydroxylated product .
Industrial Production Methods: In industrial settings, the production of 24,25-Dihydroxy vitamin D2 may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced chromatographic techniques and mass spectrometry to monitor and control the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 24,25-Dihydroxy vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 24,25-Dihydroxy vitamin D2.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 24,25-Dihydroxy vitamin D2, which may have different biological activities and applications .
Scientific Research Applications
Role in Vitamin D Metabolism
24,25(OH)₂D is primarily recognized as a catabolite of 25-hydroxyvitamin D (25(OH)D), which is the main circulating form of vitamin D. Its measurement has been proposed as a method to better understand vitamin D metabolism and deficiency states:
- Vitamin D Metabolite Ratio (VMR) : The ratio of 24,25(OH)₂D to 25(OH)D is known as the Vitamin D Metabolite Ratio (VMR). Research indicates that this ratio can provide insights into vitamin D metabolism and may help differentiate between various conditions such as vitamin D deficiency and intoxication .
- CYP24A1 Enzyme Activity : The production of 24,25(OH)₂D is regulated by the enzyme CYP24A1, which is influenced by vitamin D receptor activity. In cases of vitamin D deficiency, CYP24A1 activity is downregulated, leading to altered levels of 24,25(OH)₂D .
Clinical Implications
The clinical significance of 24,25(OH)₂D has been explored in various health conditions:
- Bone Health : Studies have shown that 24,25(OH)₂D concentrations correlate with bone mineral density (BMD) and fracture risk. For instance, lower levels of 24,25(OH)₂D have been associated with increased risk of secondary hyperparathyroidism and mortality in chronic kidney disease (CKD) patients .
- Chronic Kidney Disease : In CKD patients, stagnant vitamin D metabolism is characterized by decreased production of both active forms of vitamin D and catabolites like 24,25(OH)₂D. This relationship indicates that measuring 24,25(OH)₂D could be beneficial in assessing the severity of vitamin D metabolism dysfunction in these patients .
Biomarker Potential
Given its metabolic role and correlation with other biomarkers, 24,25(OH)₂D has potential as a diagnostic tool:
- Functional Vitamin D Deficiency : The isolated measurement of 24,25(OH)₂D may not add clinical value beyond that provided by 25(OH)D; however, when used in conjunction with 25(OH)D measurements to calculate VMR, it can help identify functional vitamin D deficiency .
- Population Variability : Research has indicated differences in 24,25(OH)₂D concentrations among different racial groups. For example, lower mean concentrations were observed in African American subjects compared to Caucasians . Understanding these differences is crucial for tailoring treatment and supplementation strategies.
Analytical Performance Specifications
Recent studies have established analytical performance specifications for measuring 24,25(OH)₂D:
- A collaborative effort among European laboratories has led to the development of standardized methods for quantifying this metabolite using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This standardization aims to enhance the accuracy and reliability of test results across different clinical settings .
Mechanism of Action
The mechanism of action of 24,25-Dihydroxy vitamin D2 involves its interaction with specific receptors and enzymes in the body. It is believed to exert its effects through the regulation of calcium and phosphate homeostasis. The compound binds to the vitamin D receptor (VDR), which then forms a complex with the retinoid X receptor (RXR). This complex acts as a transcription factor, regulating the expression of genes involved in calcium and phosphate metabolism .
Comparison with Similar Compounds
1,25-Dihydroxy vitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
25-Hydroxy vitamin D2: A precursor to 24,25-Dihydroxy vitamin D2, involved in the initial steps of vitamin D metabolism.
24,25-Dihydroxy vitamin D3: A hydroxylated form of vitamin D3, similar in structure and function to 24,25-Dihydroxy vitamin D2.
Uniqueness: 24,25-Dihydroxy vitamin D2 is unique in its specific hydroxylation pattern, which distinguishes it from other hydroxylated forms of vitamin D. This unique structure may confer specific biological activities and therapeutic potential that are distinct from other vitamin D metabolites .
Biological Activity
24,25-Dihydroxy Vitamin D2 (24,25(OH)2D2) is a hydroxylated metabolite of vitamin D2 (ergocalciferol), playing a crucial role in calcium and phosphate metabolism. This compound is synthesized in the liver through the hydroxylation of 25-hydroxyvitamin D (25(OH)D) at the 24th and 25th positions. It is structurally similar to other active forms of vitamin D, particularly 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is known for its significant biological activity.
Target Enzymes
The primary target of 24,25(OH)2D2 is the cytochrome P450 enzyme, specifically 25-hydroxyvitamin D-24-hydroxylase (24-OHase). This enzyme catalyzes the hydroxylation process, leading to the production of inactive metabolites from active vitamin D forms.
Biochemical Pathways
The metabolic pathway involving 24,25(OH)2D2 includes:
- Hydroxylation at carbons 24 and 23.
- Cleavage at the C-23/C-24 bond.
- Subsequent oxidation to form calcitroic acid.
These reactions contribute to the regulation of calcium and phosphorus homeostasis in the body, impacting various physiological processes.
Cellular Effects
24,25(OH)2D2 has been shown to influence several cellular processes:
- Calcium Absorption : Enhances intestinal absorption of calcium.
- Bone Resorption : Mobilizes calcium from bones.
- Renal Function : Aids in renal reabsorption of calcium and phosphate.
Pharmacokinetics
The pharmacokinetics of 24,25(OH)2D2 involves its formation from 25(OH)D primarily in the liver. The compound has a relatively short half-life and is present in low concentrations in serum.
Clinical Implications
Research indicates that low levels of 24,25(OH)2D2 are associated with various health issues, including chronic kidney disease (CKD) and secondary hyperparathyroidism. A study demonstrated that patients with CKD and low serum levels of this metabolite had an increased risk of mortality (hazard ratio 1.60 for levels below the median) .
Clinical Studies
- Study on CKD Patients :
-
Association with Bone Health :
- Low levels were linked to poor bone health outcomes in patients with osteoporosis and other metabolic bone diseases.
Comparative Analysis
A comparative study evaluated the biological activity of various vitamin D analogs, including 24,25(OH)2D2 against other forms like 1,25(OH)2D3. The findings suggested that while it has some regulatory effects on calcium metabolism, its potency is lower compared to more active forms .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for detecting 24,25-Dihydroxy VD2 in biological samples, and what challenges exist in distinguishing it from structurally similar metabolites?
- Methodological Answer :
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. Challenges include distinguishing 24,25-Dihydroxy VD2 from isomers like 23,25-Dihydroxy VD3 and avoiding cross-reactivity with other vitamin D metabolites (e.g., 1,25-Dihydroxy VD2/D3) .
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Immunoassays are less reliable due to antibody cross-reactivity, particularly with 25-hydroxyvitamin D and other hydroxylated forms. Validation should include testing against 1,25(OH)₂D2 and 1,25(OH)₂D3 to confirm specificity .
-
Internal standards : Use deuterated analogs (e.g., 24,25-Dihydroxy VD2-d3) to improve quantification accuracy in complex matrices .
- Example Data Table :
Method | Sensitivity (ng/mL) | Cross-Reactivity Risk | Key Limitations |
---|---|---|---|
LC-MS/MS | 0.1–0.5 | Low | High cost, technical expertise required |
Immunoassay | 1.0–2.0 | High (e.g., 25(OH)D) | Limited specificity |
Q. How should experimental designs for in vivo studies involving 24,25-Dihydroxy VD2 account for its pharmacokinetics and tissue-specific effects?
- Methodological Answer :
- Dosing regimens : Administer via intraperitoneal injection or oral gavage, with plasma half-life studies to determine optimal dosing intervals. Note that 24,25-Dihydroxy VD2 has a shorter half-life than 1,25-Dihydroxy VD3 .
- Tissue sampling : Prioritize kidney, liver, and bone tissues, as these are primary sites of vitamin D metabolism and activity. Use LC-MS/MS for tissue homogenate analysis .
- Control groups : Include cohorts treated with 25-hydroxy VD2 and 1,25-dihydroxy VD2 to isolate the unique effects of 24,25-Dihydroxy VD2 .
Q. What is the role of 24,25-Dihydroxy VD2 in calcium homeostasis compared to other vitamin D metabolites?
- Methodological Answer :
- In vitro assays : Use primary osteoblasts or intestinal epithelial cells to compare 24,25-Dihydroxy VD2’s effects on calcium transport (e.g., TRPV6 channel expression) against 1,25-Dihydroxy VD3. Results often show weaker calcemic activity .
- Animal models : Genetically modified mice (e.g., CYP24A1 knockouts) can clarify its role in mitigating hypercalcemia caused by excessive 1,25-Dihydroxy VD3 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 24,25-Dihydroxy VD2 (e.g., VDR agonism vs. antagonism)?
- Methodological Answer :
- Assay specificity : Re-evaluate findings using dual-luciferase reporter assays with human VDR-transfected cells to confirm direct receptor interactions. Contradictions may arise from cell type-specific cofactor availability .
- Orthogonal validation : Combine transcriptional profiling (RNA-seq) with metabolomics to distinguish primary VDR-mediated effects from secondary metabolic changes .
- Structural analysis : Compare crystal structures of 24,25-Dihydroxy VD2 bound to VDR vs. 1,25-Dihydroxy VD3 to identify differential binding interactions .
Q. What methodologies are recommended for integrating 24,25-Dihydroxy VD2 into the Vitamin D Metabolite Ratio (VMR) for assessing vitamin D sufficiency?
- Methodological Answer :
- Multiplex LC-MS/MS : Simultaneously quantify 25(OH)D, 1,25(OH)₂D, and 24,25(OH)₂D to calculate VMR (24,25(OH)₂D / 25(OH)D). Ratios <0.04 indicate deficiency .
- Clinical correlations : Use longitudinal cohort data to validate VMR against bone mineral density (BMD) or PTH levels, adjusting for renal function and CYP24A1 polymorphisms .
Q. What synthetic and characterization strategies are critical for producing high-purity 24,25-Dihydroxy VD2 for research?
- Methodological Answer :
- Synthesis : Use semi-synthetic routes starting from ergosterol, with regioselective hydroxylation at C24 and C25 positions. Purify intermediates via preparative HPLC .
- Characterization : Confirm structure using NMR (e.g., ¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Purity should exceed 98% for cell-based studies .
- Stability testing : Store at -20°C in ethanol to prevent degradation; monitor for oxidation via UV spectroscopy at 265 nm .
Q. Data Contradiction Analysis
- Example Conflict : Discrepancies in reported VDR activation by 24,25-Dihydroxy VD2.
- Resolution Strategy :
Re-test in multiple cell lines (e.g., HEK293 vs. Caco-2) to identify context-dependent effects.
Validate using in silico molecular docking to predict binding affinity differences compared to canonical ligands .
Control for endogenous metabolite interference via metabolic inhibitors (e.g., ketoconazole to block CYP24A1) .
Properties
IUPAC Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-LLWYEHBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735363 | |
Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-55-8 | |
Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.